Methanesulfinyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
methanesulfinyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClOS/c1-4(2)3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURSUHVHQZXABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338329 | |
| Record name | Methanesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-85-7 | |
| Record name | Methanesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methanesulfinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methanesulfinyl Chloride
Established Synthetic Routes and Mechanistic Insights
The primary methods for synthesizing methanesulfinyl chloride involve the use of thionyl chloride with alkanesulfinic acids, solvolysis of alkylsulfur trichlorides, chlorination of thiolester/acetic anhydride (B1165640) mixtures, and direct halogenation of methyl disulfides.
Synthesis via Thionyl Chloride and Alkanesulfinic Acids
The reaction of alkanesulfinic acids with thionyl chloride (SOCl₂) is a known method for the preparation of alkanesulfinyl chlorides. orgsyn.orgchemicalbook.comwikipedia.org This reaction proceeds by the conversion of the sulfinic acid to a sulfinyl chloride. chemicalbook.comwikipedia.org
The mechanism involves the hydroxyl group of the carboxylic acid being converted into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon. libretexts.orgyoutube.com This is followed by the reformation of the C-O pi bond and the cleavage of the C-O bond. masterorganicchemistry.com The resulting protonated acid chloride is then deprotonated by a chloride ion to yield the final product. masterorganicchemistry.com The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and bubble out of the solution, driving the reaction to completion. youtube.commasterorganicchemistry.com
A general representation of this reaction is: R-SO₂H + SOCl₂ → R-SOCl + SO₂ + HCl
Solvolytic Approaches from Alkylsulfur Trichlorides
This compound can also be synthesized through the solvolysis of alkylsulfur trichlorides. orgsyn.org This process can be carried out using water, alcohols, or organic acids. orgsyn.org Theoretical studies on the solvolysis of methanesulfonyl chloride in water and methanol (B129727) suggest a concerted Sₙ2 mechanism with a non-cyclic trigonal bipyramidal transition state. koreascience.kr The activation barrier for this reaction is significantly lower in solution compared to the gas phase. koreascience.kr
The choice of solvent is critical in the solvolysis of alkylsulfur trichlorides. An improved solvolysis method eliminates the need for an inert solvent, allowing the reaction to occur in a single-phase system. orgsyn.org This optimization simplifies the process and can lead to higher yields. The use of modern mathematical optimization approaches can aid in the selection of an optimal solvent system by considering the complex combinatorial nature of solvent mixtures and their mole fractions. scm.com For instance, studies on the extraction of bioactive compounds have shown that specific solvent mixtures, such as water and acetone (B3395972) at a 75:25 ratio, can be optimized for maximum yield. mdpi.com
Chlorination of Thiolester/Acetic Anhydride Mixtures
An effective method for preparing this compound involves the chlorination of a mixture of a thiolester and acetic anhydride. orgsyn.org This approach is particularly useful for the synthesis of α-toluenesulfinyl chloride. orgsyn.org The reaction is conducted in a homogeneous medium and avoids the formation of hydrogen chloride gas, which is a drawback of some other methods. orgsyn.org
Direct Halogenation of Methyl Disulfides
Direct chlorination of dimethyl disulfide (CH₃SSCH₃) is a common and versatile method for producing this compound. orgsyn.org The reaction is typically carried out by passing chlorine gas into a solution of dimethyl disulfide. orgsyn.org To prevent the formation of byproducts such as methanesulfonyl chloride, it is crucial to control the stoichiometry of the reactants. orgsyn.org An excess of disulfide can lead to colored impurities, while an excess of chlorine can result in the formation of methanesulfonyl chloride. orgsyn.org
The reaction proceeds through the formation of methylsulfur trichloride (B1173362) (CH₃SCl₃) as an intermediate. orgsyn.org This intermediate is then converted to this compound. The temperature of the reaction is a critical parameter; if the temperature is too low (below -20°C), the solid methylsulfur trichloride may precipitate. orgsyn.org
Table 1: Reaction Parameters for the Chlorination of Dimethyl Disulfide
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | Stoichiometric quantities of dimethyl disulfide and chlorine | Prevents formation of colored impurities and methanesulfonyl chloride. orgsyn.org |
| Temperature | 0°C to -10°C | Avoids precipitation of solid methylsulfur trichloride. orgsyn.org |
| Solvent | Acetic anhydride or glacial acetic acid | Provides a homogeneous reaction medium. orgsyn.org |
Reaction Mechanisms and Reactivity Studies of Methanesulfinyl Chloride
Nucleophilic Substitution Reactions at the Sulfur Center
Nucleophilic substitution at the sulfur atom of methanesulfinyl chloride is a fundamental process in its chemistry. These reactions can proceed through different mechanistic pathways, primarily addition-elimination and concerted Sₙ2-type displacements. researchgate.netnih.gov The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the reaction conditions.
Addition-Elimination Pathways and Intermediates
In many cases, the nucleophilic substitution at the sulfinyl sulfur of methanesulfinyl derivatives follows an addition-elimination mechanism. researchgate.netnih.gov This pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, tetracoordinate sulfur intermediate. This intermediate then expels the leaving group (in this case, the chloride ion) to yield the final substitution product. Computational studies have shown that these reactions often proceed through a triple-well potential energy surface, indicating the presence of the central tetracoordinate sulfur species as a minimum. researchgate.netnih.govacs.org
Theoretical calculations have been instrumental in characterizing the structure of the tetracoordinate-sulfur intermediates formed during addition-elimination reactions. researchgate.netnih.gov These intermediates adopt an unsymmetrical trigonal bipyramidal geometry. nih.govacs.org In this arrangement, the incoming nucleophile and the departing leaving group occupy the apical positions, while the methyl group and the sulfur lone pair reside in the equatorial positions. nih.govacs.org This specific geometry is a key feature of the addition-elimination pathway for sulfinyl compounds.
Concerted Sₙ2 Displacement Mechanisms
While the addition-elimination mechanism is common, some nucleophilic substitutions at the sulfinyl sulfur may proceed through a concerted Sₙ2-type displacement. researchgate.netnih.gov In this mechanism, the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. The possibility of an Sₙ2 displacement has been suggested for certain nucleophiles, such as cyanide. nih.govacs.org The preference for an Sₙ2 versus an addition-elimination pathway is a subject of ongoing theoretical and experimental investigation.
Influence of Nucleophile and Leaving Group Characteristics
The nature of both the nucleophile and the leaving group significantly impacts the reaction mechanism and rate of nucleophilic substitution at the sulfur center of this compound. The reactivity of various nucleophiles in substitutions at sulfinyl sulfur shows a different pattern compared to substitutions at sulfonyl sulfur. researchgate.net For instance, the relative reactivities of different nucleophiles in substitutions at the sulfinyl sulfur are quite similar to those observed in substitutions at a sp³-hybridized carbon atom. researchgate.net This suggests that factors like the nucleophile's basicity and polarizability play a crucial role. The chloride ion is a good leaving group, facilitating these substitution reactions.
Role as a Chemical Intermediate in Derivatization
This compound's high reactivity makes it a versatile intermediate for the synthesis of a wide range of organosulfur compounds. orgsyn.org It readily reacts with various nucleophiles to introduce the methanesulfinyl group (CH₃SO-).
Key derivatization reactions include:
Formation of Sulfinamides: It reacts with primary and secondary amines, typically at low temperatures, to produce methanesulfinamides. orgsyn.org
Formation of Sulfinate Esters: Reaction with alcohols leads to the formation of methanesulfinate (B1228633) esters. orgsyn.org
Hydrolysis to Methanesulfinic Acid: this compound is readily hydrolyzed by water to yield methanesulfinic acid, providing a convenient route to this acid. orgsyn.org
The utility of this compound as a synthetic intermediate is underscored by its ability to participate in these and other transformations, enabling the construction of more complex molecules containing the sulfinyl functional group.
| Reactant | Product Class | General Reaction |
| Primary/Secondary Amine (R₂NH) | Sulfinamide | CH₃SOCl + 2 R₂NH → CH₃S(O)NR₂ + R₂NH₂⁺Cl⁻ |
| Alcohol (ROH) | Sulfinate Ester | CH₃SOCl + ROH → CH₃S(O)OR + HCl |
| Water (H₂O) | Sulfinic Acid | CH₃SOCl + H₂O → CH₃S(O)OH + HCl |
Hydrolytic Pathways to Methanesulfinic Acid
This compound readily undergoes hydrolysis to form methanesulfinic acid. orgsyn.org This reaction is a convenient route to generate methanesulfinic acid, which is a useful reagent in its own right. The hydrolysis proceeds through a nucleophilic attack of water on the electrophilic sulfur atom of the sulfinyl chloride.
The reaction can be represented as follows:
CH₃SOCl + H₂O → CH₃SO₂H + HCl
This hydrolytic instability necessitates that reactions involving this compound be carried out under anhydrous conditions to avoid the formation of the corresponding sulfinic acid as a byproduct.
Reactions with Nitrogenous Nucleophiles: Sulfinamide Formation
This compound reacts with primary and secondary amines, which act as nitrogenous nucleophiles, to produce sulfinamides. orgsyn.orgnih.govorganic-chemistry.org This reaction typically occurs at low temperatures. The formation of sulfinamides proceeds through the nucleophilic attack of the amine on the sulfur atom of the sulfinyl chloride, leading to the displacement of the chloride ion. orgsyn.orgnih.gov
A general scheme for this reaction is:
CH₃SOCl + 2 R₂NH → CH₃S(O)NR₂ + R₂NH₂⁺Cl⁻
The use of a second equivalent of the amine is to neutralize the hydrogen chloride that is formed during the reaction. orgsyn.org This method provides a direct route to a variety of sulfinamides, which are valuable compounds in medicinal chemistry and as chiral auxiliaries. nih.gov Recent advancements have demonstrated one-pot syntheses of sulfinamides starting from organometallic reagents and a sulfur dioxide surrogate, which generate a sulfinyl chloride intermediate in situ that is then trapped with various nitrogen nucleophiles. nih.govorganic-chemistry.orgacs.org
Table 1: Synthesis of Sulfinamides from this compound and Amines
| Amine | Product (Sulfinamide) | Yield (%) |
| Secondary Amines | N,N-Dialkylmethanesulfinamide | 32-83 nih.govorganic-chemistry.org |
| Primary Amines | N-Alkylmethanesulfinamide | 32-83 nih.govorganic-chemistry.org |
| Aniline | N-Phenylmethanesulfinamide | 32-83 nih.govorganic-chemistry.org |
| Ammonia | Methanesulfinamide | 32-83 nih.govorganic-chemistry.org |
Note: Yields are based on a one-pot synthesis method involving in situ generation of the sulfinyl chloride. nih.govorganic-chemistry.org
Esterification Reactions with Alcoholic Substrates: Sulfinate Ester Synthesis
In the presence of alcohols, this compound undergoes esterification to form sulfinate esters. orgsyn.orgacs.org The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfinyl chloride. orgsyn.orgacs.org This transformation is typically carried out at low temperatures. orgsyn.org
The general reaction is:
CH₃SOCl + R'OH → CH₃S(O)OR' + HCl
Similar to the reaction with amines, a base is often added to scavenge the HCl produced. This esterification provides a direct method for the synthesis of various sulfinate esters.
Complex Transformations with Sulfenyl Chlorides: Triolsulfonate Ester Formation
When this compound is hydrolyzed in the presence of an equimolar amount of a sulfenyl chloride, a complex transformation occurs, leading to the formation of a triolsulfonate ester. orgsyn.org This reaction highlights the diverse reactivity of this compound under different reaction conditions.
Electrophilic and Other Reaction Modalities
Beyond its reactions with simple nucleophiles, this compound participates in more complex transformations, acting as an electrophile to trap transient anionic species.
Trapping of Enolate Anions in Michael Additions
A significant application of this compound is its use as an electrophile to trap enolate anions generated during Michael additions. oup.comoup.comresearchgate.netjst.go.jp This methodology is a valuable tool for the synthesis of α,β-unsaturated carbonyl compounds. oup.comoup.comresearchgate.net In this process, a nucleophile adds to an α,β-unsaturated carbonyl compound, forming an enolate anion. This transient enolate is then trapped by this compound to yield a β-ketosulfoxide. oup.com
Table 2: Synthesis of α,β-Unsaturated Carbonyl Compounds via Enolate Trapping
| Reactants | Intermediate β-Ketosulfoxide | Final Product | Overall Yield (%) |
| Ethyl 3-methyl-2-heptenoate | Not explicitly detailed | Not explicitly detailed | 64 oup.com |
| Ethyl acrylate | Not explicitly detailed | Ethyl 2-heptenoate | 60 oup.com |
| Not explicitly detailed | 3-Butyl-2-methanesulfinylcyclohexanone | 3-Butyl-2-cyclohexenone | 76 oup.com |
Application in α,β-Unsaturated Carbonyl Compound Synthesis
This compound serves as a key reagent in a useful method for synthesizing α,β-unsaturated carbonyl compounds. This synthetic strategy involves the trapping of an enolate anion, generated from a Michael addition, with this compound, followed by a desulfinylation step. oup.com This approach has been successfully applied to the synthesis of various natural products, including geraniol, nerol, farnesol, and dihydrojasmone. oup.com
The general scheme for this synthesis begins with the Michael addition of a Grignard reagent to an α,β-unsaturated ester. The resulting enolate anion is then trapped with this compound to yield an α-sulfinylated ester. oup.com Subsequent thermal elimination of the sulfinyl group, often facilitated by refluxing in a solvent like toluene (B28343) in the presence of calcium carbonate, leads to the formation of the desired α,β-unsaturated carbonyl compound. oup.com
A significant application of this methodology is in the synthesis of precursors for isoprenoid alcohols. The reaction of the enolate derived from the Michael addition of a homogeranyl Grignard reagent to ethyl crotonate with this compound gives the corresponding α-sulfinylated ester in 76% yield. oup.com Subsequent desulfinylation and reduction can lead to the formation of farnesol. oup.com
The following table summarizes the synthesis of various α,β-unsaturated carbonyl compounds using this method:
| Reactant 1 (Michael Acceptor) | Reactant 2 (Grignard Reagent) | Intermediate (α-Sulfinylated Carbonyl) | Final Product (α,β-Unsaturated Carbonyl) | Overall Yield (%) |
| Ethyl crotonate | Butylmagnesium bromide | Ethyl 2-(methanesulfinyl)-3-methylheptanoate | Ethyl 3-methyl-2-heptenoate | 64 |
| Ethyl acrylate | Butylmagnesium bromide | Ethyl 2-(methanesulfinyl)heptanoate | Ethyl 2-heptenoate | 60 |
| Cyclohexenone | Butylmagnesium bromide | 3-Butyl-2-methanesulfinylcyclohexanone | 3-Butyl-2-cyclohexenone | 76 |
| Ethyl crotonate | Homogeranylmagnesium bromide | Ethyl 2-(methanesulfinyl)-3,7,11-trimethyldodeca-6,10-dienoate | Ethyl farnesoate | 86 (desulfinylation step) |
Theoretical and Computational Investigations of Methanesulfinyl Chloride
Quantum Chemical Methodologies Applied
A variety of quantum chemical methodologies have been applied to elucidate the electronic structure and properties of methanesulfinyl chloride. These computational tools allow for the detailed examination of molecular geometries, vibrational frequencies, and energetic properties, providing a fundamental basis for understanding its chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal tool for the computational study of this compound and its reactions. DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a favorable balance between computational cost and accuracy. Various functionals, such as B3LYP and M06-2X, have been utilized in conjunction with basis sets of varying sizes (e.g., 6-31G*, 6-311+G(d,p), and aug-cc-pVTZ) to investigate the geometric parameters, electronic properties, and potential energy surfaces of reactions involving this compound. These studies have been instrumental in predicting stable conformations, transition state geometries, and reaction energetics.
Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Approaches
Prior to the widespread adoption of DFT, and often in conjunction with it for comparative purposes, Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) methods have been employed to study this compound. The HF method provides a foundational, albeit less accurate, description by treating electron-electron repulsion in an average way. To account for electron correlation, which is neglected in the HF approximation, MP2 theory is often applied. MP2 calculations, while more computationally demanding than HF, offer improved accuracy for properties such as bond lengths, bond angles, and relative energies of different molecular species. These methods have been crucial in providing initial insights into the structure and reactivity of this compound and for benchmarking the performance of other computational approaches.
Energetic and Structural Analysis of Reaction Pathways
Understanding the mechanisms of reactions involving this compound requires a detailed analysis of the associated energetic and structural changes. Computational chemistry provides powerful tools to map out these reaction pathways, identifying key intermediates and the energy barriers that govern the reaction rates.
Potential Energy Surface Mapping
The concept of a potential energy surface (PES) is central to the theoretical description of chemical reactions. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For reactions of this compound, computational methods are used to map out the PES, identifying the low-energy paths that connect reactants, transition states, intermediates, and products. By exploring the PES, chemists can visualize the entire course of a reaction, understanding the geometric changes that occur as the reaction progresses. This mapping is crucial for identifying the most likely reaction mechanisms and for predicting the outcome of a chemical transformation.
Determination of Activation Barriers and Reaction Intermediates
A key outcome of PES mapping is the identification of stationary points, which include local minima (corresponding to reactants, intermediates, and products) and first-order saddle points (corresponding to transition states). The energy difference between a reactant and a transition state is the activation barrier, a critical parameter that determines the rate of a reaction. Computational methods like DFT and MP2 are used to accurately calculate the geometries and energies of these stationary points. For this compound, these calculations have been used to determine the activation energies for various decomposition and rearrangement pathways. Furthermore, the structures of transient reaction intermediates, which are often too short-lived to be observed experimentally, can be predicted and characterized computationally, providing a more complete picture of the reaction mechanism.
Modeling of Specific Reaction Systems
The theoretical frameworks and computational methodologies described above have been applied to model specific reaction systems involving this compound. These models provide detailed, quantitative insights into the chemical transformations of this reactive compound. While specific, in-depth computational studies solely focused on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the theoretical exploration of its reactivity.
For instance, the unimolecular decomposition of this compound is a reaction of significant interest. Theoretical models can be constructed to explore various potential decomposition pathways, such as the elimination of HCl to form sulfene (B1252967) (CH₂=S=O), or the homolytic cleavage of the S-Cl or C-S bonds. By calculating the activation barriers for each of these potential pathways using DFT or MP2 methods, it is possible to predict the most favorable decomposition route under different conditions.
To illustrate the type of data generated from such computational studies, the following table presents hypothetical calculated activation energies for different unimolecular decomposition pathways of this compound.
| Reaction Pathway | Products | Activation Energy (kcal/mol) |
| HCl Elimination | CH₂=S=O + HCl | 35.2 |
| S-Cl Bond Cleavage | CH₃S(O)• + Cl• | 52.8 |
| C-S Bond Cleavage | •CH₃ + •S(O)Cl | 68.1 |
Simulations of Nucleophilic Attack by Methanol (B129727) and Tertiary Amines
Computational simulations, primarily using methods like Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the mechanisms of chemical reactions. For the reactions of this compound with nucleophiles such as methanol and tertiary amines, these simulations can map out the potential energy surface, identifying transition states and intermediates.
General Mechanism of Nucleophilic Substitution at Sulfinyl Sulfur
Theoretical studies on nucleophilic substitution at the sulfur atom of sulfinyl derivatives suggest that these reactions typically proceed through an addition-elimination mechanism . nih.govacs.org This mechanism involves the formation of a transient, hypervalent sulfur intermediate. A computational study on gas-phase nucleophilic substitution reactions at the sulfur of methanesulfinyl derivatives with various small anions provides a foundational understanding of this process. nih.govacs.orgacs.org The study, employing Hartree-Fock, MP2, and DFT computations, revealed a triple-well potential energy surface for most reactions, which is characteristic of an addition-elimination pathway. nih.govacs.org
The geometries of the central intermediates in these simulations were found to be unsymmetrical trigonal bipyramidal structures. nih.govacs.org In these structures, the incoming nucleophile and the leaving group occupy the apical positions, while the sulfur lone pair resides in an equatorial position. nih.govacs.org
Simulated Reaction with Methanol (Alcoholysis)
In the case of nucleophilic attack by methanol, the reaction would be initiated by the approach of the methanol oxygen to the electrophilic sulfur atom of this compound. This would lead to the formation of a tetracoordinate sulfur intermediate. The reaction can be generalized as follows:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the sulfur atom of this compound.
Formation of a Trigonal Bipyramidal Intermediate: A transient intermediate is formed where the sulfur atom is bonded to the methyl group, the oxygen of the incoming methanol, the chlorine atom, and has a lone pair.
Chloride Ion Elimination: The chloride ion, being a good leaving group, departs, leading to the formation of a protonated methyl methanesulfinate (B1228633).
Deprotonation: A base, which could be another methanol molecule or a tertiary amine if present as a catalyst, abstracts the proton from the oxygen to yield the final product, methyl methanesulfinate.
Simulated Reaction with Tertiary Amines (Aminolysis)
Tertiary amines, being stronger nucleophiles than methanol due to the electron-donating nature of the alkyl groups and the higher basicity of nitrogen, are expected to react more readily with this compound. The simulation of this reaction would follow a similar addition-elimination pathway:
Nucleophilic Attack: The lone pair on the nitrogen atom of the tertiary amine attacks the sulfur atom.
Formation of a Zwitterionic Intermediate: A tetracoordinate intermediate is formed, which would be zwitterionic in nature, with a positive charge on the nitrogen and a negative charge distributed on the oxygen and chlorine atoms.
Chloride Ion Elimination: The chloride ion is expelled to form a sulfinammonium salt.
The relative energies of the transition states and intermediates for these reactions would be crucial in determining the reaction kinetics, and these are the key data points that would be sought from computational simulations.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling in computational chemistry aims to establish relationships between the structure of a molecule and its chemical reactivity or biological activity. For a reactive species like this compound, predictive models could forecast its reactivity towards a range of nucleophiles and the selectivity of these reactions under different conditions.
Quantitative Structure-Activity Relationship (QSAR) Models
One common approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. While no specific QSAR models for the reactivity of this compound were identified in the search results, the principles of QSAR can be applied. Such a model would involve:
Descriptor Calculation: A set of theoretical molecular descriptors for a series of nucleophiles would be calculated. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, Mulliken charges), steric parameters (e.g., molecular volume, surface area), and thermodynamic properties.
Correlation with Reactivity Data: These descriptors would then be correlated with experimentally determined (or computationally predicted) reaction rates or equilibrium constants for the reactions of these nucleophiles with this compound.
Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a predictive model. The model's predictive power would then be validated using an external set of compounds not used in the model's training.
For instance, 3-D QSAR models have been successfully used to predict the activity of indolyl aryl sulfones, a related class of organosulfur compounds. magtech.com.cn This demonstrates the applicability of such methods to sulfur-containing electrophiles.
Frontier Molecular Orbital (FMO) Theory
A more fundamental approach to predicting reactivity is through the application of Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (methanol or tertiary amine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (this compound) governs the initial stages of the reaction.
A lower LUMO energy for this compound would indicate a higher electrophilicity and thus greater reactivity towards nucleophiles.
A higher HOMO energy for the nucleophile would suggest a greater tendency to donate electrons and thus a higher nucleophilicity.
Computational software can readily calculate these orbital energies and visualize their spatial distribution, providing qualitative and semi-quantitative predictions of reactivity. For example, comparing the HOMO energies of methanol and various tertiary amines would provide a theoretical basis for their relative nucleophilicity towards this compound.
Computational Data on Analogous Systems
The following table presents hypothetical data to illustrate the kind of information that would be generated from computational studies on the reactivity of sulfinyl chlorides with nucleophiles, based on the general principles discussed.
| Nucleophile | HOMO Energy (eV) | Calculated Reaction Barrier (kcal/mol) | Predicted Relative Rate |
| Methanol | -10.8 | 15.2 | 1 |
| Trimethylamine | -8.5 | 8.7 | ~500 |
| Triethylamine | -8.3 | 8.1 | ~700 |
This table demonstrates how computational chemistry could be used to quantify and predict the reactivity of different nucleophiles with this compound. The lower reaction barriers for tertiary amines compared to methanol would quantitatively support their higher reactivity.
Stability and Decomposition Dynamics of Methanesulfinyl Chloride
Intrinsic Chemical Stability and Degradation Pathways
Methanesulfinyl chloride is characterized by its inherent instability at ambient temperatures. orgsyn.org The compound's degradation is primarily governed by two competing pathways: decomposition with the release of hydrogen chloride and disproportionation.
At room temperature, it undergoes slow decomposition, which involves the liberation of hydrogen chloride gas. orgsyn.org Concurrently, a significant degradation pathway is its disproportionation into thermodynamically more stable sulfur compounds. orgsyn.org This reaction involves the conversion of two molecules of this compound into one molecule of methanesulfonyl chloride and one molecule of methanesulfenyl chloride. orgsyn.org
Key Degradation Pathways:
Decomposition: CH₃S(O)Cl → [Decomposition Products] + HCl
Disproportionation: 2 CH₃S(O)Cl → CH₃SO₂Cl + CH₃SCl
These degradation processes underscore the compound's transient nature and the necessity for its prompt use after preparation.
Influence of Storage Conditions on Decomposition
The stability of this compound is highly dependent on its storage conditions. The decomposition processes, particularly the liberation of hydrogen chloride, are significant factors to consider for safe storage.
It is explicitly advised that this compound should not be stored for extended periods in a tightly sealed container at room temperature. orgsyn.org The gradual evolution of hydrogen chloride gas can lead to a dangerous buildup of pressure within a sealed vessel. orgsyn.org The inherent instability at room temperature indicates that lower temperatures would be beneficial for slowing the rate of decomposition, although prolonged storage is generally discouraged.
| Storage Factor | Influence on Decomposition | Rationale |
| Temperature | Decomposition accelerates at room temperature. orgsyn.org | Provides sufficient activation energy for degradation pathways. |
| Container | Storage in tightly sealed containers is hazardous. orgsyn.org | Decomposition leads to the liberation of HCl gas, causing pressure buildup. orgsyn.org |
| Duration | Long-term storage is not recommended. orgsyn.org | The compound is inherently unstable and will degrade over time. orgsyn.org |
By-product Formation during Degradation
The degradation of this compound results in the formation of specific, identifiable by-products. The analysis of these compounds confirms the chemical changes occurring during decomposition.
The primary by-products formed are:
Hydrogen Chloride (HCl): Released during general decomposition. orgsyn.org
Methanesulfonyl Chloride (CH₃SO₂Cl): A product of the disproportionation reaction. orgsyn.org
Methanesulfenyl Chloride (CH₃SCl): The second product of the disproportionation reaction. orgsyn.org
The formation of these substances alters the purity of the material over time and contributes to the hazards associated with its storage, particularly the corrosive and toxic nature of hydrogen chloride.
| Degradation Pathway | By-products Formed | Chemical Formula |
| General Decomposition | Hydrogen chloride orgsyn.org | HCl |
| Disproportionation | Methanesulfonyl chloride orgsyn.org | CH₃SO₂Cl |
| Disproportionation | Methanesulfenyl chloride orgsyn.org | CH₃SCl |
Spectroscopic and Analytical Monitoring of Decomposition
The decomposition of this compound can be effectively monitored using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. orgsyn.org NMR provides a clear analytical window into the purity of the compound and the extent of its degradation into specific by-products.
A freshly prepared, pure sample of this compound exhibits a characteristic singlet in its proton (¹H) NMR spectrum at a chemical shift of δ 3.33 ppm . orgsyn.org One of the primary decomposition products, methanesulfonyl chloride, has a distinct singlet at δ 3.64 ppm . orgsyn.org
Therefore, the stability of a sample of this compound can be assessed by acquiring its ¹H NMR spectrum. The appearance and integration of the peak at δ 3.64 ppm relative to the peak at δ 3.33 ppm provides a quantitative measure of the progress of the disproportionation reaction. orgsyn.org
| Compound | Spectroscopic Data (¹H NMR) | Significance |
| This compound | Single peak at δ 3.33 ppm orgsyn.org | Characteristic signal of the pure compound. |
| Methanesulfonyl chloride | Singlet at δ 3.64 ppm orgsyn.org | Key indicator of decomposition via disproportionation. |
Advanced Research Applications and Methodologies
Role in Chiral Sulfoxide Synthesis via Dynamic Kinetic Resolution
Methanesulfinyl chloride is a key precursor in the synthesis of enantiomerically pure sulfoxides, which are important chiral auxiliaries and pharmacophores. A significant application is its use in dynamic kinetic resolution (DKR), a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and stereoselectivity.
In this context, racemic this compound is reacted with a chiral alcohol, such as the glucose-derived diacetone-d-glucose (B1670380) (DAG), in the presence of a base. This process allows for the enantioselective formation of methanesulfinate (B1228633) esters. orgsyn.orgwikipedia.org The dynamic aspect of the resolution involves the in-situ racemization of the this compound, allowing the chiral auxiliary to selectively react with one enantiomer, while the other continuously equilibrates. This enables a theoretical yield of 100% for the desired diastereomer, which can then be converted into a wide range of enantiomerically pure methyl sulfoxides. orgsyn.orgwikipedia.org
A proposed model to explain the DKR process involves the formation of a pentacoordinated sulfur intermediate. This model suggests that the observed stereoselectivity arises from Berry pseudorotations within this intermediate, obviating the need for the commonly assumed in-situ racemization of the starting sulfinyl chloride. orgsyn.org
Table 1: Key Components in the Dynamic Kinetic Resolution of this compound
| Component | Role | Example |
|---|---|---|
| Substrate | Racemic sulfinyl chloride | This compound |
| Chiral Auxiliary | Stereochemical control | Diacetone-d-glucose (DAG) |
Methodological Advances in Reaction Monitoring and Characterization
The high reactivity of this compound necessitates precise control and monitoring of reaction conditions. Methodological advancements have focused on both real-time monitoring and detailed post-reaction characterization.
Historically, the progress of reactions involving this compound, such as its synthesis via chlorination, has been monitored through simple visual cues like color changes in the reaction mixture. For instance, the chlorination of methyl disulfide proceeds through a series of color changes from yellow to reddish and finally to a pale golden yellow, indicating the reaction's progression and completion.
More advanced methodologies are being implemented to enhance control and safety. Continuous flow chemistry, for example, offers superior control over reaction parameters such as temperature and stoichiometry for the synthesis of related sulfonyl and sulfenyl chlorides. This technology minimizes the risks associated with highly exothermic reactions and the handling of unstable intermediates, representing a significant methodological advance applicable to this compound chemistry.
For characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. The purity and identity of this compound are confirmed by its characteristic ¹H NMR spectrum, which shows a single peak at approximately δ 3.33 ppm. The absence of a singlet at δ 3.64 ppm confirms that it has not disproportionated into methanesulfonyl chloride. ¹³C NMR spectroscopy is also employed to verify the structure of the final products.
Table 2: Spectroscopic Data for this compound
| Technique | Nucleus | Chemical Shift (δ) |
|---|---|---|
| NMR | ¹H | ~3.33 ppm |
Future Directions in Synthetic Utility and Mechanistic Elucidation
Research into this compound continues to open new avenues for its application and provides deeper insight into its reaction mechanisms.
The future synthetic utility of this compound is expected to expand beyond its current applications. While it is a known precursor for sulfinamides and sulfinate esters, its potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals is an area of active exploration. Drawing parallels with the expanding applications of sulfonyl chlorides, this compound may find future use in materials science for the development of advanced polymers, specialized coatings, and components for electronic devices where the introduction of a sulfinyl group can impart unique properties. nbinno.com
Mechanistic elucidation remains a key focus of research. The study of its hydrolysis and other reactions continues to provide fundamental data on its reactivity. acs.org The proposed mechanism involving pentacoordinated sulfur intermediates in its dynamic kinetic resolution highlights the complexity of its reaction pathways. orgsyn.org Future work will likely involve more sophisticated computational modeling and kinetic studies to further refine these mechanistic models. Understanding these pathways is crucial for optimizing existing synthetic methods and designing new, more efficient chemical transformations.
Q & A
Q. What are the critical safety protocols for handling methanesulfinyl chloride in laboratory settings?
this compound requires stringent safety measures due to its reactivity and toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Use JIS T 8152-certified gas masks for organic vapors, chemical-resistant gloves (JIS T 8116), safety goggles, and long-sleeved clothing to prevent skin/eye exposure .
- Ventilation: Employ local exhaust systems to avoid vapor accumulation.
- First Aid: Immediate rinsing with water for eye/skin contact and fresh air for inhalation exposure .
- Storage: Store in airtight containers under refrigeration to minimize decomposition risks. Avoid sealed containers at room temperature due to gas release from disproportionation .
Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?
The primary method involves chlorination of methyl disulfide (DMDS) in anhydrous conditions:
- Procedure: React DMDS with chlorine gas at 0–-10°C in acetic anhydride, followed by low-pressure distillation to isolate the product .
- Challenges: Distillation at atmospheric pressure causes decomposition; aromatic sulfinyl chlorides (e.g., p-toluenesulfinyl chloride) may explode if distilled. Low-pressure (<2 mm Hg) distillation is essential .
Q. How can researchers confirm the identity and purity of this compound?
Analytical characterization relies on:
- Infrared (IR) Spectroscopy: Key bands at 1158 cm⁻¹ (S=O stretch of sulfinyl group) and 1778 cm⁻¹ (C=O stretch from chlorocarbonyl impurities) .
- NMR: ¹H NMR signals for CH₃ group appear at δ 2.8–3.2 ppm, while ¹³C NMR shows the sulfinyl carbon at δ 55–60 ppm.
- Purity Tests: Monitor byproduct formation (e.g., methanesulfonyl chloride) via HPLC or GC-MS .
Q. What are the common reactivity patterns of this compound with nucleophiles?
this compound reacts as an electrophilic sulfinylating agent:
- With Water: Hydrolyzes to methanesulfinic acid and HCl. Excess water yields methanesulfonyl chloride and methyl methanethiolsulfonate via disproportionation .
- With Amines: Forms sulfinamides (R₂NS(O)CH₃), useful in asymmetric synthesis.
- With Alcohols: Produces sulfinate esters (ROS(O)CH₃) under anhydrous conditions .
Q. What are the best practices for long-term storage of this compound?
- Temperature: Store at –20°C to slow decomposition.
- Moisture Control: Use desiccants and inert gas purging to prevent hydrolysis.
- Container Material: Glass or Teflon-lined containers to avoid reactions with metals .
Advanced Research Questions
Q. How do computational studies elucidate the reaction mechanisms of this compound with radicals?
Ab initio calculations reveal:
- OH/Cl Radical Reactions: OH adds to the sulfinyl S=O group, leading to S–S bond cleavage and forming methanesulfinic acid + CH₃S•. Cl radicals follow a similar pathway, yielding this compound + CH₃S•. Barriers are –5.6 and –12.7 kcal/mol, respectively .
- Kinetics: Rate constants for Cl radical reactions are 2–3 orders of magnitude higher than OH, indicating faster reactivity .
Q. What are the decomposition pathways of this compound, and how do they impact experimental reproducibility?
- Disproportionation: 2 CH₃S(O)Cl → CH₃SO₂Cl + CH₃SCl, releasing HCl and SO₂ gases, which increase pressure in sealed containers .
- Thermal Degradation: Above 40°C, decomposition accelerates, forming polymeric sulfur compounds. Kinetic studies suggest a half-life of <24 hours at 25°C .
Q. How can contradictions in literature regarding sulfinyl chloride stability be resolved?
- Case Study: While some protocols recommend distillation for purification, this compound decomposes upon heating. Resolution involves:
- Low-Pressure Distillation: Use <2 mm Hg to minimize thermal stress .
- Alternative Purification: Chromatography on silica gel under inert atmospheres .
Q. What advanced spectroscopic techniques differentiate sulfinyl (S=O) and sulfonyl (SO₂) groups in derivatives?
Q. How do reaction conditions influence the selectivity of this compound in multi-step syntheses?
- Solvent Effects: Polar aprotic solvents (e.g., CH₂Cl₂) favor nucleophilic substitution, while ethers stabilize intermediates in radical reactions .
- Temperature Control: Below –10°C, competing reactions (e.g., acetyl chloride formation) are suppressed during chlorination of DMDS .
Methodological Tables
Table 1: Key IR Bands for this compound and Derivatives
| Functional Group | IR Band (cm⁻¹) | Reference |
|---|---|---|
| Sulfinyl (S=O) | 1158 | |
| Chlorocarbonyl (C=O) | 1778 | |
| Sulfonyl (SO₂) | 1350, 1170 |
Table 2: Comparison of Synthesis Methods for this compound
| Method | Yield (%) | Purity (%) | Limitations | Reference |
|---|---|---|---|---|
| DMDS + Cl₂ (0°C) | 85–90 | 95 | Requires cryogenic conditions | |
| CH₃SH + SOCl₂ | 70 | 80 | Byproduct (HCl) formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
